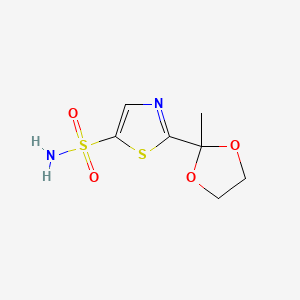
N-(4-Bromobenzyl)pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromobenzyl)pyrimidine-2-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)pyrimidine-2-carboxamide typically involves the reaction of 4-bromobenzylamine with pyrimidine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Bromobenzyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, especially in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and various amines. Conditions typically involve solvents like ethanol or acetonitrile and may require heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used. These reactions are often carried out in aqueous or alcoholic solvents.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in coupling reactions, often in the presence of bases like potassium carbonate and solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce more complex pyrimidine-based structures .
Aplicaciones Científicas De Investigación
N-(4-Bromobenzyl)pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity and potential therapeutic targets.
Materials Science: It is explored for its use in the synthesis of novel materials with specific electronic and optical properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the molecular mechanisms of various diseases.
Mecanismo De Acción
The mechanism of action of N-(4-Bromobenzyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chlorobenzyl)pyrimidine-2-carboxamide
- N-(4-Methylbenzyl)pyrimidine-2-carboxamide
- N-(4-Fluorobenzyl)pyrimidine-2-carboxamide
Uniqueness
N-(4-Bromobenzyl)pyrimidine-2-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. Additionally, the bromine atom can be readily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties .
Propiedades
Fórmula molecular |
C12H10BrN3O |
|---|---|
Peso molecular |
292.13 g/mol |
Nombre IUPAC |
N-[(4-bromophenyl)methyl]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C12H10BrN3O/c13-10-4-2-9(3-5-10)8-16-12(17)11-14-6-1-7-15-11/h1-7H,8H2,(H,16,17) |
Clave InChI |
XSBCYBVQGMYLPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)C(=O)NCC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate](/img/structure/B13982356.png)
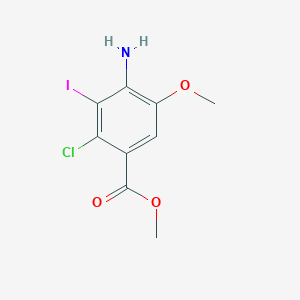
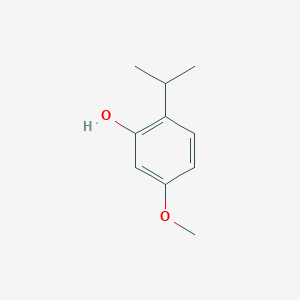
![Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-](/img/structure/B13982365.png)
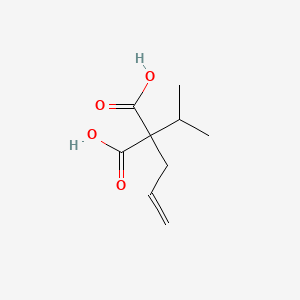
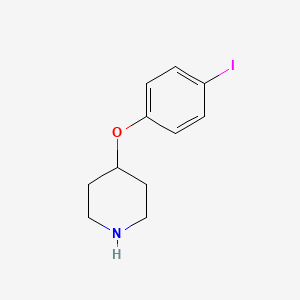
![1-[1,4,6,7-Tetrahydro-3-(4-phenoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B13982373.png)
![(R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13982378.png)
![5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile](/img/structure/B13982385.png)

